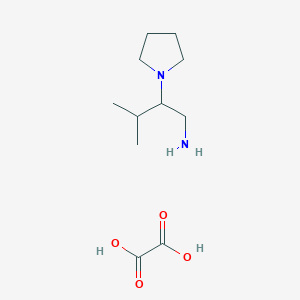

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate” is a chemical compound with the CAS Number: 2034585-57-2 . It has a molecular weight of 246.31 and is a solid in physical form . The compound belongs to the class of organic compounds known as valine and derivatives .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 246.31 . The average mass is 170.252 Da and the monoisotopic mass is 170.141907 Da .Aplicaciones Científicas De Investigación

Drug Discovery and Development

The pyrrolidine ring, a core component of 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate, is widely used in medicinal chemistry. It’s valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to design new drugs with various biological profiles, considering the influence of steric factors on biological activity and the structure-activity relationship (SAR).

Synthesis of Biologically Active Compounds

The versatility of the pyrrolidine ring allows for the synthesis of novel biologically active compounds. For instance, it can be used to create selective and effective inhibitors of various biological targets such as histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases . These inhibitors have potential applications in treating diseases like cancer and neurodegenerative disorders.

Organic Synthesis

This compound can be involved in the synthesis of nitrogen-containing polycyclic compounds, which are of interest to medicinal chemistry and pharmacology. For example, it can be used to obtain benz[g]indolizidine derivatives, which have shown promise in drug development .

Antitumor Activity

The antitumor activity of compounds related to 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate has been evaluated against human malignant melanoma cells. This suggests potential applications in cancer research, where the compound could be used to develop new chemotherapeutic agents .

ADME/Tox Optimization

The introduction of the pyrrolidine ring into drug molecules can help modify physicochemical parameters to achieve better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates. This optimization is crucial for the development of safe and effective pharmaceuticals .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylbutan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBQZAQVIZBKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCCC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)

![3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2852833.png)

![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)

![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)